5-Bromo-2-fluorophenyl difluoromethyl sulphone
CAS No.:
Cat. No.: VC17218636
Molecular Formula: C7H4BrF3O2S
Molecular Weight: 289.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4BrF3O2S |
|---|---|
| Molecular Weight | 289.07 g/mol |
| IUPAC Name | 4-bromo-2-(difluoromethylsulfonyl)-1-fluorobenzene |
| Standard InChI | InChI=1S/C7H4BrF3O2S/c8-4-1-2-5(9)6(3-4)14(12,13)7(10)11/h1-3,7H |
| Standard InChI Key | DIWKFIXFXQVUIK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Br)S(=O)(=O)C(F)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
5-Bromo-2-fluorophenyl difluoromethyl sulphone has the molecular formula C₇H₄BrF₃O₂S and a molecular weight of 289.07 g/mol . Its IUPAC name is 4-bromo-2-[(difluoromethyl)sulfonyl]-1-fluoro-benzene, reflecting the positions of substituents on the aromatic ring. The compound’s structure combines halogen atoms (Br, F) with a sulfone group (-SO₂CF₂H), creating a balance of electron-withdrawing effects and lipophilicity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2090659-06-4 |
| Molecular Formula | C₇H₄BrF₃O₂S |
| Molecular Weight | 289.07 g/mol |
| MDL Number | MFCD30342537 |
Structural Analysis
The benzene ring’s substitution pattern directs reactivity and intermolecular interactions:
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Bromine (5-position): Enhances electrophilicity, facilitating nucleophilic aromatic substitution.
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Fluorine (2-position): Contributes to metabolic stability and influences electronic distribution via inductive effects.
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Difluoromethyl sulfone (1-position): The sulfone group (-SO₂CF₂H) increases polarity and resistance to enzymatic degradation compared to non-sulfonated analogs .
Synthesis and Production Methods
Purification and Characterization
Post-synthesis purification typically involves recrystallization or chromatography. Analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry confirm structural integrity.
Physicochemical Properties
Electronic and Steric Effects
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Electron-withdrawing groups: The sulfone and fluorine atoms reduce electron density on the aromatic ring, favoring electrophilic substitution at meta/para positions.
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Lipophilicity: The difluoromethyl group (-CF₂H) enhances membrane permeability compared to fully fluorinated analogs (e.g., -CF₃) .
Stability and Reactivity
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Thermal stability: Sulfones generally exhibit high thermal stability, making this compound suitable for high-temperature reactions.
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Hydrolytic resistance: The sulfone group resists hydrolysis under physiological conditions, a critical feature for biomedical applications.
Applications in Scientific Research
Pharmaceutical Intermediates
The compound’s structure aligns with motifs common in drug discovery:
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Antimicrobial agents: Halogenated sulfones are explored for their ability to inhibit bacterial enzymes (e.g., dihydrofolate reductase) .
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Kinase inhibitors: The sulfone group may interact with ATP-binding pockets in kinases, a target in cancer therapy.
| Application | Target Pathway | Rationale |
|---|---|---|
| Antibacterial | Cell wall synthesis | Halogen-sulfone synergy |
| Anticancer | Tyrosine kinase signaling | Sulfone-protein interactions |
Materials Science
In polymer chemistry, sulfone-containing monomers improve thermal stability and solvent resistance. This compound could serve as a building block for high-performance polymers used in coatings or adhesives .
Biological Activity and Mechanisms
Comparative Analysis
Compared to non-fluorinated analogs, the difluoromethyl group balances polarity and lipophilicity, potentially improving bioavailability .
Future Research Directions
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Structure-activity relationships (SAR): Systematic modification of substituents to optimize bioactivity.
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Process optimization: Developing greener synthetic routes to reduce reliance on hazardous reagents.
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